6,7-difluoroquinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-difluoroquinoxaline-2-carboxylic acid is a fluorinated quinoxaline derivative with the molecular formula C9H4F2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid typically involves the fluorination of quinoxaline derivatives. One common method includes the reaction of quinoxaline with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions . Another approach involves the use of nucleophilic substitution reactions where fluorine atoms are introduced into the quinoxaline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes. These methods require stringent control of reaction parameters, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-difluoroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoxaline ring can be replaced by nucleophiles such as amines, azides, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at positions adjacent to the fluorine atoms.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dialkylamines, sodium azide, and sodium methoxide for nucleophilic substitution . Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, such as indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives .
Scientific Research Applications
6,7-difluoroquinoxaline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents and potential anticancer drugs due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Mechanism of Action
The mechanism of action of 6,7-difluoroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and other interactions with target proteins, leading to its biological activity . The pathways involved often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-difluoroquinoxaline-2-carboxylic acid include:
- 6,7-dichloroquinoxaline-2-carboxylic acid
- 6,7-dibromoquinoxaline-2-carboxylic acid
- 6,7-diiodoquinoxaline-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its fluorine atoms, which impart distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
6,7-difluoroquinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKGMKCGQJAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.